molecular formula C6H5ClN4O B1530634 2-Chloro-9-methyl-7H-purin-8(9H)-one CAS No. 1273315-11-9

2-Chloro-9-methyl-7H-purin-8(9H)-one

Cat. No. B1530634
CAS RN: 1273315-11-9
M. Wt: 184.58 g/mol
InChI Key: ZZUVVSFIAPUPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 351.2±48.0 °C at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-9-methyl-7H-purin-8(9H)-one serves as a versatile intermediate in the synthesis of various purine derivatives, demonstrating significant chemical reactivity and potential for modification. Studies have explored its use in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, where variations in amino/imino tautomer ratios were observed, indicating the compound's flexibility for chemical modifications (Roggen & Gundersen, 2008; Roggen et al., 2011).

Biological Activity and Applications

The compound's analogs have shown promise in biological applications, including antimycobacterial and antiprotozoal activities. The introduction of specific substituents at the 2-position has been advantageous for antimycobacterial activity, suggesting the potential of this compound derivatives in medicinal chemistry (Roggen et al., 2011).

Novel Methodologies in Synthesis

Innovative synthetic methodologies have been developed utilizing this compound as a precursor for the preparation of various purine derivatives. Techniques such as copper-catalyzed coupling/cyclization have been applied to synthesize 6,9-disubstituted purin-8-ones, showcasing the compound's utility in facilitating complex synthetic routes (Zhong & Sun, 2010).

Safety and Hazards

The safety information available indicates that 2-Chloro-9-methyl-7H-purin-8(9H)-one may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-chloro-9-methyl-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUVVSFIAPUPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-methyl-7H-purin-8(9H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-9-methyl-7H-purin-8(9H)-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-9-methyl-7H-purin-8(9H)-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-9-methyl-7H-purin-8(9H)-one
Reactant of Route 5
2-Chloro-9-methyl-7H-purin-8(9H)-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-9-methyl-7H-purin-8(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.